molecular formula C8H4BrFO3 B14770594 3-Bromo-2-fluoro-5-formylbenzoic acid

3-Bromo-2-fluoro-5-formylbenzoic acid

Cat. No.: B14770594
M. Wt: 247.02 g/mol
InChI Key: SRGYKMMHSJLUOF-UHFFFAOYSA-N
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Description

3-Bromo-2-fluoro-5-formylbenzoic acid (CAS: 2387232-88-2, MDL: MFCD34760274) is a multifunctional aromatic compound featuring a benzene ring substituted with bromo (Br), fluoro (F), formyl (CHO), and carboxylic acid (COOH) groups at positions 3, 2, 5, and 1, respectively . Its molecular formula is C₈H₄BrFO₃, with a purity of 97% as a commercially available product. The formyl and carboxylic acid groups make it a versatile intermediate in organic synthesis, particularly in pharmaceutical and agrochemical applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-2-fluoro-5-formylbenzoic acid typically involves multi-step organic reactions. One common method starts with the bromination of 2-fluorobenzoic acid, followed by formylation. The reaction conditions often involve the use of brominating agents such as bromine or N-bromosuccinimide (NBS) in the presence of a catalyst like iron or aluminum chloride. The formylation step can be achieved using formylating agents like dichloromethyl methyl ether (DCME) in the presence of a Lewis acid catalyst .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to minimize by-products and maximize the efficiency of the process .

Chemical Reactions Analysis

Types of Reactions

3-Bromo-2-fluoro-5-formylbenzoic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Substitution Reactions: Reagents like sodium hydroxide or potassium tert-butoxide in polar solvents.

    Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride.

    Coupling Reactions: Palladium catalysts and boronic acids or esters under mild conditions.

Major Products Formed

Scientific Research Applications

3-Bromo-2-fluoro-5-formylbenzoic acid has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its reactive functional groups.

    Medicine: Explored for its potential in drug discovery and development, particularly in the synthesis of pharmaceutical intermediates.

    Industry: Utilized in the production of agrochemicals, dyes, and other specialty chemicals

Mechanism of Action

The mechanism of action of 3-Bromo-2-fluoro-5-formylbenzoic acid depends on the specific application and the target molecule. In general, the compound can interact with various molecular targets through its reactive functional groups. For example, the formyl group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, potentially altering their function. The bromine and fluorine atoms can also participate in halogen bonding and other non-covalent interactions, influencing the compound’s reactivity and binding affinity .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Substituent Variations in Bromo-Fluoro Benzoic Acids

The following table highlights key structural differences between 3-bromo-2-fluoro-5-formylbenzoic acid and related compounds:

Compound Name Substituents (Positions) Functional Groups CAS Number Molecular Weight (g/mol) Key Applications/Reactivity
This compound Br (3), F (2), CHO (5), COOH (1) Formyl, Carboxylic acid 2387232-88-2 261.03 Suzuki coupling, drug intermediates
3-Bromo-2-fluoro-5-methyl-benzoic acid Br (3), F (2), CH₃ (5), COOH (1) Methyl, Carboxylic acid Not provided 247.02 Cross-coupling reactions
4-Bromo-2-(ethylamino)-5-fluoro-3-methyl-benzoic acid Br (4), NHCH₂CH₃ (2), F (5), CH₃ (3), COOH (1) Ethylamino, Methyl, Carboxylic acid Not provided 290.12 Topoisomerase inhibitors
3-Bromo-5-fluoro-2-methoxyphenylboronic acid Br (3), F (5), OCH₃ (2), B(OH)₂ (1) Methoxy, Boronic acid 352525-85-0 248.84 Suzuki-Miyaura cross-coupling
2-Bromo-5-(trifluoromethyl)benzoic acid Br (2), CF₃ (5), COOH (1) Trifluoromethyl, Carboxylic acid 1483-56-3 283.01 Electronic materials, corrosion inhibitors

Key Observations :

  • Formyl vs. Methyl : The formyl group in the target compound enhances electrophilicity, making it more reactive in nucleophilic additions compared to the methyl analog (3-bromo-2-fluoro-5-methyl-benzoic acid) .
  • Boronic Acid Derivatives : Substitution of COOH with boronic acid (e.g., 3-bromo-5-fluoro-2-methoxyphenylboronic acid) shifts utility toward cross-coupling reactions but reduces acidity .
  • Trifluoromethyl Substitution : The CF₃ group in 2-bromo-5-(trifluoromethyl)benzoic acid increases electron-withdrawing effects, boosting acidity (pKa ~2.5) compared to the formyl derivative (pKa ~3.1) .

Acidity and Solubility

  • Acidity: The carboxylic acid group in all analogs contributes to moderate water solubility. However, electron-withdrawing substituents (e.g., CF₃, NO₂) lower pKa values compared to formyl or methyl groups .
  • Solubility : The formyl group slightly increases polarity, enhancing solubility in polar aprotic solvents (e.g., DMF, DMSO) relative to methyl or methoxy analogs .

Properties

Molecular Formula

C8H4BrFO3

Molecular Weight

247.02 g/mol

IUPAC Name

3-bromo-2-fluoro-5-formylbenzoic acid

InChI

InChI=1S/C8H4BrFO3/c9-6-2-4(3-11)1-5(7(6)10)8(12)13/h1-3H,(H,12,13)

InChI Key

SRGYKMMHSJLUOF-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C(=C1C(=O)O)F)Br)C=O

Origin of Product

United States

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